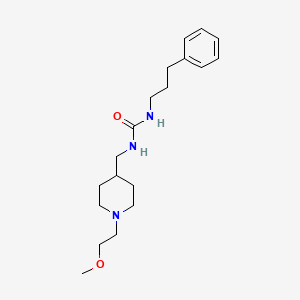

1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-(3-phenylpropyl)urea

Description

1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-(3-phenylpropyl)urea is a synthetic urea derivative characterized by a piperidine core substituted with a 2-methoxyethyl group and a phenylpropyl chain. The molecule features a urea linkage (-NH-C(=O)-NH-) connecting the piperidine and phenylpropyl moieties, which is critical for hydrogen-bonding interactions in biological systems.

Properties

IUPAC Name |

1-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-3-(3-phenylpropyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31N3O2/c1-24-15-14-22-12-9-18(10-13-22)16-21-19(23)20-11-5-8-17-6-3-2-4-7-17/h2-4,6-7,18H,5,8-16H2,1H3,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHNJUQMRKYMOSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(CC1)CNC(=O)NCCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-(3-phenylpropyl)urea typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Substitution with Methoxyethyl Group: The piperidine ring is then functionalized with a methoxyethyl group using nucleophilic substitution reactions.

Attachment of the Phenylpropyl Urea Moiety: The final step involves the reaction of the substituted piperidine with phenylpropyl isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-(3-phenylpropyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

Substitution: The methoxyethyl and phenylpropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-(3-phenylpropyl)urea has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

Medicine: Research may focus on its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-(3-phenylpropyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules, emphasizing substituent effects, physicochemical properties, and biological activities.

Structural Analog: 1-({1-[3-(4-Fluorophenyl)propyl]piperidin-4-yl}methyl)-3-[3-(1-methyl-1H-tetrazol-5-yl)phenyl]urea

- Key Differences :

- The 4-fluorophenylpropyl group replaces the phenylpropyl chain, introducing electronegative fluorine, which enhances metabolic stability and alters lipophilicity .

- A 1-methyltetrazole substituent replaces the urea’s terminal phenyl group. Tetrazole rings are bioisosteres for carboxylic acids, improving bioavailability and binding affinity via dipole interactions .

- Implications: Fluorine’s electron-withdrawing effect may reduce oxidative metabolism, extending half-life compared to the non-fluorinated target compound . The tetrazole moiety could enhance target engagement in enzymes or receptors requiring polar interactions .

Urea Derivative: 1-(3-Phenylpropyl)-N,N-diisopropyl-3-(4-methoxyphenyl)urea

- A 4-methoxyphenyl group replaces the piperidine-methoxyethyl substituent, introducing an electron-donating methoxy group that may modulate π-π stacking or receptor binding .

- Implications :

Piperidine-Containing Indole Derivatives: DMPI and CDFII

- Key Differences :

- Implications :

- The indole structure enables π-stacking with bacterial enzymes (e.g., MRSA targets), whereas the urea linkage in the target compound may favor hydrogen bonding with eukaryotic proteins .

- Piperidine positioning (e.g., CDFII’s 1-(2,3-dimethyl-benzyl) group) influences spatial orientation for synergism with carbapenems .

Adamantane-Triazine Urea: 1-(2-Oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea

- A triazine ring replaces the phenylpropyl urea terminus, enabling hydrogen bonding via amino groups .

- Implications :

Naphthyridine Acetamide: Goxalapladib

- Key Differences :

- Implications :

Comparative Data Table

| Compound | Core Structure | Key Substituents | Physicochemical Properties | Potential Applications |

|---|---|---|---|---|

| Target Compound | Urea | 2-Methoxyethyl-piperidine, phenylpropyl | Moderate logP, balanced solubility | Antimicrobial/Cardiovascular |

| 1 (Fluorophenyl-tetrazole analog) | Urea | 4-Fluorophenylpropyl, 1-methyltetrazole | High metabolic stability | Enzyme inhibition |

| 2 (Diisopropyl-methoxyphenyl urea) | Urea | Diisopropyl urea, 4-methoxyphenyl | High lipophilicity | CNS-targeted therapies |

| DMPI/CDFII | Indole | Piperidine, dimethylbenzyl/chlorophenyl | Rigid, π-stacking capable | MRSA synergism |

| 4 (Adamantane-triazine urea) | Urea | 2-Oxaadamantyl, triazine | Low solubility | Rigid enzyme binding |

| Goxalapladib | Naphthyridine | 2-Methoxyethyl-piperidine, trifluoromethyl biphenyl | High lipophilicity, metabolic resistance | Atherosclerosis |

Biological Activity

1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-(3-phenylpropyl)urea, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- IUPAC Name : N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-N'-(3-phenylpropyl)urea

- Molecular Formula : C₁₈H₂₈N₂O₃

- Molecular Weight : 320.4 g/mol

This compound features a piperidine ring, a methoxyethyl substituent, and a phenylpropyl side chain, which contribute to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Receptors : The piperidine moiety can interact with neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.

- Enzymatic Activity : The urea functional group may inhibit specific enzymes involved in metabolic pathways, thus affecting cellular functions.

These interactions suggest that the compound could modulate physiological responses related to mood, cognition, and pain perception.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Stimulant Properties : Preliminary studies suggest that it may act as a stimulant, enhancing cognitive functions and alertness.

- Analgesic Potential : The structural features hint at possible analgesic effects, making it a candidate for pain management therapies.

- Anti-inflammatory Effects : Some derivatives of similar structures have shown anti-inflammatory properties, warranting further investigation into this compound's potential in inflammatory conditions.

Case Studies and Research Findings

A number of studies have investigated the biological activity of related compounds or analogs:

- Study on Piperidine Derivatives : A study published in Journal of Medicinal Chemistry demonstrated that piperidine derivatives possess significant activity against certain cancer cell lines due to their ability to inhibit specific kinases.

| Compound | Target | Effect |

|---|---|---|

| Piperidine Derivative A | Kinase X | Inhibition |

| Piperidine Derivative B | Receptor Y | Activation |

- Neuropharmacological Assessment : Another research highlighted the neuropharmacological profile of similar compounds, indicating enhancements in memory retention and reduced anxiety behaviors in rodent models .

Synthetic Routes

The synthesis of this compound typically involves:

- Formation of Piperidine Intermediate : Reacting 2-methoxyethylamine with 4-piperidone under reductive amination conditions.

- Urea Formation : The intermediate is then reacted with isocyanates or carbamates to form the urea linkage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.